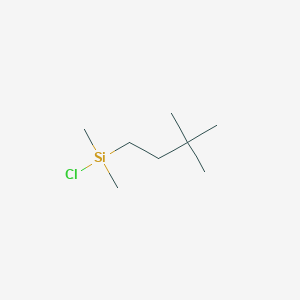

Chloro(3,3-dimethylbutyl)dimethylsilane

Description

BenchChem offers high-quality Chloro(3,3-dimethylbutyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(3,3-dimethylbutyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-(3,3-dimethylbutyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-8(2,3)6-7-10(4,5)9/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEJHPHGNSBWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433377 | |

| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96220-76-7 | |

| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-Dimethylbutyl) dimethylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Chloro(3,3-dimethylbutyl)dimethylsilane: Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sterically Hindered Silylating Agent

Chloro(3,3-dimethylbutyl)dimethylsilane, also known by its synonym neohexyldimethylchlorosilane, is a valuable organosilicon compound with the chemical formula C8H19ClSi.[1][2] This clear, colorless liquid is distinguished by the presence of a bulky 3,3-dimethylbutyl (neohexyl) group attached to the silicon atom. This structural feature imparts significant steric hindrance, a property that is masterfully exploited in organic synthesis, particularly in the protection of hydroxyl groups.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Chloro(3,3-dimethylbutyl)dimethylsilane, offering insights into its utility for researchers and professionals in the field of drug development and fine chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in a laboratory setting. The key physicochemical data for Chloro(3,3-dimethylbutyl)dimethylsilane are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H19ClSi | [1] |

| Molecular Weight | 178.77 g/mol | [1] |

| CAS Number | 96220-76-7 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 167 °C | [3] |

| Density | 0.849 g/cm³ | [3] |

| Refractive Index | 1.425 | [3] |

| Flash Point | 38 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and benzene.[2] Not miscible or difficult to mix in water. | [4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [3] |

Spectroscopic Data

The structural elucidation of Chloro(3,3-dimethylbutyl)dimethylsilane and its derivatives is routinely accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. The most upfield signals are attributed to the methyl groups on the silicon atom. The signals for the methylene groups of the 3,3-dimethylbutyl chain appear at distinct chemical shifts, and the nine equivalent protons of the tert-butyl group give rise to a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum provides complementary information, with signals corresponding to the two methyl carbons attached to silicon, the two methylene carbons, the quaternary carbon, and the three equivalent methyl carbons of the tert-butyl group.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of Chloro(3,3-dimethylbutyl)dimethylsilane displays characteristic absorption bands. Strong C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region. The presence of the Si-CH₃ and Si-C bonds gives rise to characteristic peaks in the fingerprint region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of the compound's purity and lack of hydrolysis.[6]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of Chloro(3,3-dimethylbutyl)dimethylsilane results in a characteristic fragmentation pattern. The molecular ion peak may be observed, but fragmentation is common. A prominent fragment corresponds to the loss of a methyl group. The base peak is often the tert-butyl cation (m/z = 57) due to the stability of this carbocation.[7]

Synthesis of Chloro(3,3-dimethylbutyl)dimethylsilane

The synthesis of Chloro(3,3-dimethylbutyl)dimethylsilane is most commonly achieved through the hydrosilylation of 3,3-dimethyl-1-butene with dichlorodimethylsilane, followed by a Grignard reaction to replace one of the chloro groups with a methyl group. A more direct route involves the hydrosilylation of 3,3-dimethyl-1-butene with chlorodimethylsilane.

Experimental Protocol: Hydrosilylation Route

This protocol describes a representative synthesis via the hydrosilylation of 3,3-dimethyl-1-butene with chlorodimethylsilane, a common method for forming silicon-carbon bonds.[8][9]

Materials:

-

3,3-dimethyl-1-butene

-

Chlorodimethylsilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is charged with 3,3-dimethyl-1-butene and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of a platinum catalyst, such as Karstedt's catalyst, is added to the reaction mixture.

-

Addition of Silane: Chlorodimethylsilane is added dropwise to the stirred solution at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or ¹H NMR spectroscopy until the starting materials are consumed.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, Chloro(3,3-dimethylbutyl)dimethylsilane, is isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Causality of Experimental Choices:

-

Inert Atmosphere: Chlorosilanes are highly sensitive to moisture, and the use of an inert atmosphere prevents hydrolysis of the starting material and product, which would otherwise lead to the formation of siloxanes and reduced yields.[10]

-

Platinum Catalyst: Platinum complexes are highly effective catalysts for the hydrosilylation reaction, promoting the addition of the Si-H bond across the double bond of the alkene.[8]

-

Fractional Distillation: The boiling points of the product and any potential side products or unreacted starting materials are sufficiently different to allow for effective purification by fractional distillation.

Sources

- 1. Chloro(3,3-dimethylbutyl)dimethylsilane | C8H19ClSi | CID 9964252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epfl.ch [epfl.ch]

- 3. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-Chloro-3,3-dimethylbutane | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]

(3,3-Dimethylbutyl)dimethylchlorosilane CAS number 96220-76-7

An In-Depth Technical Guide to (3,3-Dimethylbutyl)dimethylchlorosilane: A Sterically Hindered Silylating Agent for Advanced Organic Synthesis

Section 1: Introduction and Strategic Overview

(3,3-Dimethylbutyl)dimethylchlorosilane, registered under CAS number 96220-76-7, is an organosilicon compound of significant interest to the synthetic chemistry community, particularly those in pharmaceutical and materials science research.[1][2][3] Also known by its synonym, neohexyldimethylchlorosilane, this reagent's utility stems from its function as a highly effective silylating agent.[2][4] Its primary role is to introduce a sterically bulky dimethyl(neohexyl)silyl group onto molecules, serving as a robust protecting group for reactive functional moieties.[4]

In the intricate landscape of multi-step organic synthesis, especially during the development of complex active pharmaceutical ingredients, the selective masking and unmasking of reactive sites is paramount.[5] Functional groups containing acidic protons, such as alcohols, amines, and thiols, often interfere with desired chemical transformations.[5][6] Silyl ethers, formed by reacting an alcohol with a chlorosilane, are a cornerstone of modern protecting group strategy because they are readily formed, stable across a wide range of reaction conditions, and can be selectively removed under mild protocols.[4][6][7]

The defining characteristic of (3,3-Dimethylbutyl)dimethylchlorosilane is the steric bulk imparted by the 3,3-dimethylbutyl (neohexyl) group. This structural feature positions it as a more specialized tool compared to smaller, more common silylating agents like trimethylsilyl chloride (TMSCl) or even the widely used tert-butyldimethylsilyl chloride (TBDMSCl).[8][9] The increased steric hindrance influences not only the rate and selectivity of the protection reaction but also significantly enhances the stability of the resulting silyl ether, allowing it to withstand harsher reaction conditions where less bulky silyl groups might fail.[9][10] This guide provides a comprehensive technical examination of its properties, mechanisms, applications, and safety protocols, designed for the practicing researcher.

Section 2: Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use in a laboratory setting. (3,3-Dimethylbutyl)dimethylchlorosilane is a flammable, corrosive liquid that requires careful handling.[11][12]

Physicochemical Data

The key physical and chemical properties of (3,3-Dimethylbutyl)dimethylchlorosilane are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 96220-76-7 | [2] |

| Molecular Formula | C₈H₁₉ClSi | [2][4][11] |

| Molecular Weight | 178.78 g/mol | [4][13] |

| Appearance | Colorless to straw-colored clear liquid | [1][2] |

| Boiling Point | 167 °C | [2][4][13] |

| Density | 0.849 g/cm³ | [2][4] |

| Refractive Index | 1.425 | [2] |

| Flash Point | 38 °C | [2] |

| Hydrolytic Sensitivity | Reacts rapidly with water, moisture, and protic solvents | [2][11] |

Hazard Analysis and Safe Handling

As an organochlorosilane, this compound is classified as hazardous. It is a flammable liquid and vapor, and more critically, it causes severe skin burns and serious eye damage.[11][12] Inhalation may also cause respiratory irritation.[11][13] The primary danger upon exposure to moisture, including atmospheric humidity or protic solvents, is its rapid hydrolysis to form corrosive hydrogen chloride (HCl) gas and organic acid vapors.[1][11][14]

| GHS Hazard Pictogram | Signal Word | Hazard Statements |

| GHS02, GHS05, GHS07 | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

Mandatory Safety Protocols:

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[11][13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and a face shield.[11][13] Contact lenses should not be worn.[11][13] Use non-sparking tools and follow proper grounding procedures to prevent static discharge.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][13][14] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[11][14] It is incompatible with acids, alcohols, and oxidizing agents.[11][14]

-

Spills & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] Do not use water to extinguish fires involving this reagent, as it will exacerbate the situation by generating HCl gas.[11] Recommended extinguishing media include alcohol-resistant foam, carbon dioxide, or dry chemical powder.[11][13]

Section 3: The Chemistry of Silylation: Mechanism and Rationale

The utility of (3,3-Dimethylbutyl)dimethylchlorosilane lies in its ability to form a stable, yet cleavable, covalent bond with heteroatoms, most commonly oxygen. This process, known as silylation, converts a protic functional group into a silyl ether.[7][15]

The Silylation Mechanism

The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic silicon atom of the chlorosilane. This reaction is typically facilitated by a weak, non-nucleophilic base, such as imidazole or 2,6-lutidine, which serves to activate the chlorosilane and neutralize the HCl byproduct generated during the reaction.[7][16]

Caption: Generalized mechanism for alcohol protection.

The Causality of Steric Hindrance

The choice of silylating agent is a strategic decision based on the required stability of the protected group.[9] The reactivity of chlorosilanes and the stability of the corresponding silyl ethers are inversely related and are dictated primarily by the steric bulk of the alkyl groups attached to the silicon atom.[9]

-

Less Hindered (e.g., TMSCl): Reacts very quickly but forms silyl ethers that are sensitive and easily cleaved, often by mild acid or even chromatography on silica gel.

-

Moderately Hindered (e.g., TBDMSCl): Offers a good balance of reactivity and stability. The resulting TBDMS ethers are robust enough for many synthetic transformations but can be removed under standard conditions (e.g., fluoride ions).[8][16]

-

Highly Hindered (e.g., (3,3-Dimethylbutyl)dimethylchlorosilane): The neohexyl group provides substantial steric shielding around the silicon-oxygen bond. This has two key consequences:

-

Slower Reaction Rate: The protection reaction itself is slower, sometimes requiring elevated temperatures or stronger activating agents.[9] This can be exploited for selective protection of a less-hindered primary alcohol in the presence of a more-hindered secondary alcohol.[6]

-

Enhanced Stability: The resulting neohexyldimethylsilyl ether is significantly more stable to acidic and basic conditions than its TBDMS counterpart, making it the protector of choice when subsequent reaction steps are particularly harsh.

-

Section 4: Core Application: A Practical Workflow

The most common application for this reagent is the protection and subsequent deprotection of alcohols during a multi-step synthesis.[4][6]

Experimental Protocol: Silylation of a Primary Alcohol

This protocol describes a representative procedure for the protection of benzyl alcohol.

Objective: To synthesize Benzyl (3,3-dimethylbutyl)dimethylsilyl ether.

Materials:

-

(3,3-Dimethylbutyl)dimethylchlorosilane (1.1 eq)

-

Benzyl alcohol (1.0 eq)

-

Imidazole (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add benzyl alcohol (1.0 eq) and imidazole (2.2 eq).

-

Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.5 M.

-

Add (3,3-Dimethylbutyl)dimethylchlorosilane (1.1 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.

Experimental Protocol: Deprotection of the Silyl Ether

This protocol describes the cleavage of the silyl ether to regenerate the alcohol.

Objective: To deprotect Benzyl (3,3-dimethylbutyl)dimethylsilyl ether.

Materials:

-

Benzyl (3,3-dimethylbutyl)dimethylsilyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

Dissolve the silyl ether (1.0 eq) in anhydrous THF in a round-bottom flask at room temperature.

-

Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material (typically 1-4 hours).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure benzyl alcohol.

The Strategic Workflow

The power of protecting groups lies in their ability to act as temporary "masks," enabling transformations elsewhere in the molecule that would otherwise be impossible.

Caption: A typical protect-transform-deprotect sequence.

Section 5: Expanded Applications

While primarily used for alcohols, the reactivity of (3,3-Dimethylbutyl)dimethylchlorosilane extends to other areas.

-

Protection of Amines and Thiols: It can be used to protect other active hydrogen-containing functional groups, such as primary and secondary amines and thiols, forming N-silyl and S-silyl compounds, respectively.[4]

-

Surface Modification: As a chlorosilane, it can react with hydroxyl groups on surfaces like silica or glass.[1] This covalently bonds the bulky, non-polar neohexylsilyl group to the surface, creating a hydrophobic layer.[1][4] This is useful for creating bonded phases for High-Performance Liquid Chromatography (HPLC) or for applications requiring water-repellent coatings.[4]

-

Coupling Agent: In materials science, it can act as a coupling agent to improve the compatibility and adhesion between organic polymers and inorganic fillers.[1]

Section 6: Plausible Synthetic Route

The commercial synthesis of sterically hindered chlorosilanes is often proprietary. However, a chemically sound and widely used method for creating silicon-carbon bonds is the reaction of a dichlorosilane with an organometallic reagent, such as a Grignard or organolithium reagent.[17][18] A plausible route for (3,3-Dimethylbutyl)dimethylchlorosilane would involve the reaction of 3,3-dimethylbutylmagnesium bromide with an excess of dimethyldichlorosilane.

Caption: Plausible Grignard-based synthesis pathway.

Section 7: Conclusion

(3,3-Dimethylbutyl)dimethylchlorosilane is a valuable reagent for the modern synthetic chemist. Its utility is not merely as another protecting group, but as a strategic tool for managing chemical reactivity in complex systems. The sterically demanding neohexyl group provides a level of stability that surpasses more common silyl ethers, enabling synthetic routes that would otherwise be unfeasible. By understanding its chemical properties, reactivity, and safety requirements, researchers can confidently leverage this powerful molecule to achieve their synthetic goals in drug discovery and materials innovation.

Section 8: References

-

Gelest, Inc. (2014). (3,3-DIMETHYLBUTYL)DIMETHYLCHLOROSILANE Safety Data Sheet. [Link]

-

Gelest, Inc. (3,3-DIMETHYLBUTYL)DIMETHYLCHLOROSILANE Product Page. [Link]

-

Gelest, Inc. (2024). (3,3- DIMETHYLBUTYL)DIMETHYLCHLOROSILANE Safety Data Sheet (EU). [Link]

-

Gelest, Inc. (2016). (3,3-DIMETHYLBUTYL)TRICHLOROSILANE Safety Data Sheet. [Link]

-

PubChem. Chloro(3,3-dimethylbutyl)dimethylsilane. [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Gelest, Inc. (2014). sid4065.0 - (3,3-dimethylbutyl)dimethylchlorosilane Safety Data Sheet. [Link]

-

Koel Research Group. Direct Formation of (CH3)2HSiCI from Silicon and. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Gelest, Inc. Silicon-Based Protecting Agents. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

-

Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

-

Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]

-

Samuel, R. C., et al. (2002). Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. Inorganic Chemistry. [Link]

-

Google Patents. (2022). CN115010746A - Preparation method of tert-butyldimethylsilyl chloride.

-

Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks. [Link]

-

YouTube. (2020). Synthesis of Tert-butyl Chloride via Subsitution with HCl. [Link]

-

YouTube. (2018). Synthesis of tert-Butyl chloride. [Link]

Sources

- 1. CAS 96220-76-7: (3,3-Dimethylbutyl)dimethylchlorosilane [cymitquimica.com]

- 2. (3,3-DIMETHYLBUTYL)DIMETHYLCHLOROSILANE | 96220-76-7 [chemicalbook.com]

- 3. Chloro(3,3-dimethylbutyl)dimethylsilane | C8H19ClSi | CID 9964252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3,3-DIMETHYLBUTYL)DIMETHYLCHLOROSILANE - Gelest, Inc. [gelest.com]

- 5. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 9. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]

- 10. Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. gelest.com [gelest.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 17. CN115010746A - Preparation method of tert-butyldimethylsilyl chloride - Google Patents [patents.google.com]

- 18. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Chloro(3,3-dimethylbutyl)dimethylsilane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Chloro(3,3-dimethylbutyl)dimethylsilane (CAS No. 96220-76-7). Due to the limited availability of public experimental spectra for this specific organosilane, this document leverages predictive models and established spectroscopic principles to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilanes in their work. The methodologies for spectral acquisition and the rationale behind the interpretation of the predicted data are detailed to provide a practical and insightful resource.

Introduction

Chloro(3,3-dimethylbutyl)dimethylsilane is a versatile organosilane reagent used in a variety of chemical syntheses, primarily as a protecting group and in the formation of silicon-carbon bonds. Its unique neo-hexyl group imparts specific steric and electronic properties that are valuable in organic synthesis and materials science. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, MS, and IR spectra.

The predictions herein are based on established principles of spectroscopy and computational models. While experimental verification is always the gold standard, this guide provides a robust framework for what to expect during the analysis of Chloro(3,3-dimethylbutyl)dimethylsilane.

Molecular Structure and Spectroscopic Overview

The structure of Chloro(3,3-dimethylbutyl)dimethylsilane, with its distinct functional groups, gives rise to a predictable set of spectroscopic signals.

Caption: Molecular structure of Chloro(3,3-dimethylbutyl)dimethylsilane.

The spectroscopic analysis workflow for a novel or uncharacterized compound like this typically follows a set of logical steps to ensure accurate structural confirmation.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

A standardized protocol for acquiring high-quality NMR spectra of Chloro(3,3-dimethylbutyl)dimethylsilane is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the analyte signals.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12-15 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (typically 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Set a spectral width of approximately 220-250 ppm.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~0.4 - 0.6 | Singlet | 6H | Si-(CH ₃)₂ | Protons on methyl groups attached to silicon are highly shielded and appear upfield. |

| ~0.8 - 1.0 | Triplet | 2H | Si-CH ₂- | Methylene group adjacent to silicon, shielded but less so than the Si-methyls. Split by the adjacent CH₂ group. |

| ~1.3 - 1.5 | Triplet | 2H | -CH ₂-C(CH₃)₃ | Methylene group further from the silicon, deshielded relative to the Si-CH₂. Split by the adjacent Si-CH₂ group. |

| ~0.9 - 1.1 | Singlet | 9H | -C(CH ₃)₃ | Protons of the tert-butyl group are equivalent and appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ -2 to 2 | Si-(C H₃)₂ | Carbons of the dimethylsilyl group are highly shielded and appear upfield. |

| ~ 15 - 20 | Si-C H₂- | Carbon adjacent to silicon is shielded. |

| ~ 30 - 35 | -C H₂-C(CH₃)₃ | Methylene carbon further from silicon. |

| ~ 30 - 35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 29 - 33 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like Chloro(3,3-dimethylbutyl)dimethylsilane.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

Ionization: Utilize Electron Ionization (EI) at 70 eV, which is a standard method that produces reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion peak ([M]⁺) and several fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.

Molecular Ion:

-

[C₈H₁₉³⁵ClSi]⁺: m/z = 178

-

[C₈H₁₉³⁷ClSi]⁺: m/z = 180

Major Predicted Fragment Ions:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 163 | [M - CH₃]⁺ | Loss of a methyl group from the silicon atom. |

| 121 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group (alpha-cleavage). |

| 93 | [(CH₃)₂SiCl]⁺ | Cleavage of the Si-C bond of the butyl chain. |

| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (FT-IR)

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt (NaCl or KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first.

Predicted IR Absorption Bands

The IR spectrum of Chloro(3,3-dimethylbutyl)dimethylsilane is expected to be dominated by absorptions from C-H, Si-C, and Si-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960-2850 | C-H stretch (alkyl) | Strong |

| 1470-1450 | C-H bend (CH₂) | Medium |

| 1365 | C-H bend (tert-butyl) | Medium |

| 1250 | Si-CH₃ symmetric bend | Strong |

| 840-800 | Si-C stretch | Medium-Strong |

| 540-470 | Si-Cl stretch | Strong |

The region between 2960-2850 cm⁻¹ will contain multiple sharp peaks corresponding to the various C-H stretching modes of the methyl and methylene groups.[2] The strong absorption around 1250 cm⁻¹ is characteristic of the Si-CH₃ group.[3] The Si-Cl stretching vibration is expected in the lower frequency region of the spectrum.[4]

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, MS, and IR spectroscopic data for Chloro(3,3-dimethylbutyl)dimethylsilane. While based on established principles and computational models, this information serves as a valuable resource for the identification and characterization of this important organosilane reagent. The provided experimental protocols offer a standardized approach for obtaining high-quality spectra. It is the author's hope that this guide will facilitate the work of researchers and scientists in their respective fields.

References

- Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation.

-

PubChem. (n.d.). 1-Chloro-3,3-dimethylbutane. National Center for Biotechnology Information. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- ResearchGate. (2025). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film.

- National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.

- ResearchGate. (2025). Reactions of Silicon Atoms with Methane and Silane in Solid Argon: A Matrix-Spectroscopic Study.

- The University of Liverpool Repository. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules.

- ResearchGate. (n.d.). Infrared Analysis of Organosilicon Compounds.

- Sigma-Aldrich. (n.d.). NMR Solvents.

Sources

An In-depth Technical Guide on the Reactivity of Sterically Hindered Chlorosilanes

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Within the expansive field of organosilicon chemistry, chlorosilanes serve as fundamental building blocks for a vast array of synthetic transformations.[1] Among these, sterically hindered chlorosilanes have carved out a unique and indispensable niche, particularly in the realm of complex molecule synthesis. The strategic placement of bulky organic substituents around the central silicon atom dramatically alters its reactivity profile compared to less encumbered analogues like trimethylchlorosilane (TMSCl). This guide provides an in-depth exploration of the principles governing the reactivity of these remarkable reagents, offering both theoretical understanding and practical, field-proven insights for their effective application. We will delve into the nuanced interplay of sterics and electronics that dictates their behavior, from the fundamental mechanisms of nucleophilic substitution at silicon to their sophisticated use as chemoselective protecting groups in the synthesis of pharmaceuticals and other high-value compounds.

Part 1: Fundamental Principles of Sterically Hindered Chlorosilanes

Structure, Bonding, and the Influence of Steric Bulk

The reactivity of chlorosilanes is intrinsically linked to the nature of the silicon-chlorine (Si-Cl) and silicon-carbon (Si-C) bonds. The Si-Cl bond is longer and more polar than a carbon-chlorine (C-Cl) bond, making the silicon atom a harder electrophilic center. Furthermore, silicon's position in the third period of the periodic table allows for the potential involvement of its vacant 3d orbitals in bonding, enabling the formation of hypervalent intermediates.[2]

Sterically hindered chlorosilanes, such as tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl), feature bulky alkyl groups that create a sterically congested environment around the silicon atom.[3][4] This steric shielding has a profound impact on their reactivity, significantly slowing down the rate of nucleophilic attack compared to less hindered analogues. This reduced reactivity is not a drawback; rather, it is the very property that makes them such selective and stable reagents in organic synthesis.

Reaction Mechanisms: A Departure from Carbon Chemistry

Nucleophilic substitution at a silicon center typically proceeds via a mechanism analogous to the S(_N)2 reaction at carbon, often denoted as S(_N)2@Si. However, there are fundamental differences in the transition state and potential energy surface. The larger size of the silicon atom compared to carbon allows for less steric repulsion in the trigonal bipyramidal transition state.[5]

Computational studies have shown that for the S(_N)2@Si reaction, the central reaction barrier that is characteristic of S(_N)2 reactions at carbon can be significantly lower or even disappear, leading to a stable pentacoordinate intermediate.[5][6] However, as the steric bulk of the substituents on the silicon atom increases, the energy of this intermediate rises, and a more pronounced central barrier can emerge, making the reaction profile more akin to the classic S(_N)2 reaction at carbon.[5] This modulation of the reaction pathway by steric hindrance is a key principle underpinning the tunable reactivity of hindered chlorosilanes.

Caption: Comparison of S(_N)2 reaction energy profiles.

Part 2: Synthesis and Handling of Sterically Hindered Chlorosilanes

Common Synthetic Routes

The synthesis of sterically hindered chlorosilanes is well-established, with the Grignard reaction being a common laboratory and industrial method.[7] For example, triisopropylsilane can be prepared by reacting isopropyl magnesium chloride with trichlorosilane, which can then be chlorinated to yield triisopropylsilyl chloride.[8][9]

Caption: Synthetic pathway for Triisopropylsilyl Chloride.

Safe Handling and Storage

Chlorosilanes are reactive compounds that require careful handling.[10] They are sensitive to moisture and will readily hydrolyze upon contact with water or protic solvents, releasing corrosive hydrogen chloride gas.[10] Therefore, it is imperative to store these reagents in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, in a cool, dry place. When handling chlorosilanes, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be conducted in a well-ventilated fume hood.

Part 3: Applications in Organic Synthesis: The Art of Protection

The primary application of sterically hindered chlorosilanes in organic synthesis is as protecting groups for alcohols, forming silyl ethers.[4] The steric bulk of the silyl group dictates the stability of the resulting silyl ether, allowing for a range of stabilities and selective deprotection strategies.

Protection of Alcohols

The reaction of an alcohol with a sterically hindered chlorosilane, such as TBSCl or TIPSCl, is typically carried out in the presence of a base to neutralize the HCl byproduct.[3][4] Imidazole is a commonly used base for this purpose as it is believed to act as a catalyst by forming a highly reactive silylimidazolium intermediate.[11] However, recent studies suggest that in solvents like DMF, the solvent itself can act as a Lewis base catalyst.[2]

3.1.1. Experimental Protocol: Protection of a Primary Alcohol using TBSCl

This protocol is a representative example for the silylation of a primary alcohol.

Reagents and Equipment:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF, add imidazole and stir until it dissolves.

-

Add TBSCl portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

-

Imidazole: Acts as both a catalyst and an acid scavenger.

-

DMF: A polar aprotic solvent that effectively dissolves the reagents and can also catalyze the reaction.[2]

-

Anhydrous conditions: Essential to prevent the hydrolysis of TBSCl.

Chemoselectivity in Polyfunctional Molecules

The steric hindrance of the chlorosilane reagent allows for remarkable chemoselectivity in the protection of polyfunctional molecules. Primary alcohols, being the least sterically hindered, react faster than secondary alcohols, which in turn react faster than tertiary alcohols. This difference in reaction rates can be exploited to selectively protect a primary alcohol in the presence of a secondary or tertiary alcohol.

| Silylating Agent | Substrate (Alcohol Type) | Relative Rate |

| TBSCl | Primary | Fast |

| Secondary | Moderate | |

| Tertiary | Very Slow | |

| TIPSCl | Primary | Moderate |

| Secondary | Slow | |

| Tertiary | Extremely Slow/No Reaction |

Stability of Silyl Ethers

The stability of the resulting silyl ether is directly proportional to the steric bulk of the silyl group. This allows for orthogonal protection strategies, where different silyl ethers can be selectively removed in the presence of others.[12]

| Silyl Ether | Relative Acidic Stability | Relative Basic Stability |

| TMS | 1 | 1 |

| TES | 64 | ~100 |

| TBS | 20,000 | ~20,000 |

| TIPS | 100,000 | ~700,000 |

| TBDPS | 5,000 | ~100,000 |

Data compiled from various sources for illustrative comparison.

Deprotection Strategies

The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond.[11] Acidic conditions can also be employed for deprotection, with the lability of the silyl ether being inversely proportional to its steric bulk.[12]

3.4.1. Experimental Protocol: Deprotection of a TBS Ether using TBAF

Reagents and Equipment:

-

TBS-protected alcohol (1.0 equiv)

-

Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the TBS-protected alcohol in anhydrous THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the mixture and monitor the reaction by TLC.

-

Once the reaction is complete, quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting alcohol by flash column chromatography.

Caption: General workflow for TBAF-mediated deprotection.

Part 4: Advanced Topics and Future Outlook

Lewis Acid Catalysis in Silylation of Hindered Substrates

For particularly challenging substrates, such as sterically hindered secondary or tertiary alcohols, Lewis acid catalysis can be employed to enhance the rate of silylation.[13] Lewis acids can activate the chlorosilane, making the silicon atom more electrophilic and facilitating nucleophilic attack by the alcohol.

Applications Beyond Alcohol Protection

While their primary role is in alcohol protection, sterically hindered silyl groups are also used to protect other functional groups, such as amines and carboxylic acids.[14] They also find application in other areas of organic synthesis, including as directing groups in certain reactions and in the preparation of silyl enol ethers.

Future Trends

The development of new silylating agents with tailored steric and electronic properties continues to be an active area of research. The demand for more efficient and selective synthetic methods in drug discovery and materials science will undoubtedly drive further innovation in the field of sterically hindered chlorosilanes.

Conclusion

Sterically hindered chlorosilanes are powerful tools in the arsenal of the modern synthetic chemist. Their attenuated reactivity, a direct consequence of the bulky substituents they bear, allows for a high degree of chemoselectivity and the implementation of sophisticated orthogonal protection strategies. A thorough understanding of the fundamental principles governing their reactivity, from the nuances of the S(_N)2@Si mechanism to the practicalities of their application in the laboratory, is essential for their effective use. As the complexity of synthetic targets continues to increase, the importance of these versatile and reliable reagents is set to grow ever more profound.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Zipse, H. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]

-

Schmalz, H.-G. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. PubMed Central. [Link]

-

Mojtahedi, M. M., et al. Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. [Link]

-

Ahmadi, Z., et al. Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL). ResearchGate. [Link]

-

Rakita, P. E., et al. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]

-

Galabov, B., et al. High-Level Systematic Ab Initio Comparison of Carbon- and Silicon-Centered SN2 Reactions. The Journal of Physical Chemistry A. [Link]

-

Rakita, P. E., et al. Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. [Link]

-

Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. UvA-DARE (Digital Academic Repository). [Link]

-

Patschinski, P. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]

-

Bento, A. P., & Bickelhaupt, F. M. Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate. [Link]

-

Cavallotti, C., et al. Analysis of the Gas Phase Reactivity of Chlorosilanes. ResearchGate. [Link]

-

(PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]

-

CBE310 Honors Option Project - Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView. YouTube. [Link]

-

The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis. ResearchGate. [Link]

-

White, J. D., & Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]

-

Li, H., et al. Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study. PubMed Central. [Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]

-

SN2 Sterics and Comparing Reaction Rates. YouTube. [Link]

-

Triisopropylsilyl Chloride (TIPSCl): Handling, Properties, and Synthesis Essentials. Medium. [Link]

-

Durin, G., et al. Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases. ChemRxiv. [Link]

-

Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

- CN103204869A - Synthetic method for high purity triisopropyl silane.

-

Protection of Alcohols. OpenOChem Learn. [Link]

-

Silyl‐Heck reaction of chlorosilanes and alkenes. ResearchGate. [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. [Link]

-

Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. National Institutes of Health. [Link]

-

A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. MDPI. [Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

-

Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. ResearchGate. [Link]

-

A Reactive Distillation Process for Ultrapure Silane Production from Trichlorosilane. AIChE. [Link]

-

Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). PubMed. [Link]

-

Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering. [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

-

Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Semantic Scholar. [Link]

- Silyl

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. Milliken. [Link]

-

a) A possible transition‐state model for the silylation of 1 d with... ResearchGate. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

-

Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Organic Chemistry Lessons. [Link]

-

Chlorosilane. Wikipedia. [Link]

-

An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. National Institutes of Health. [Link]

-

Target analysis of tert-butyldimethylsilyl derivatives of nerve agent hydrolysis products by selectable one-dimensional or two-dimensional gas chromatography–mass spectrometry. ResearchGate. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103204869A - Synthetic method for high purity triisopropyl silane - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Steric effects of the neohexyldimethylsilyl group

An In-Depth Technical Guide to the Steric Effects of the Neohexyldimethylsilyl Group

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the neohexyldimethylsilyl group, a sterically demanding organosilicon moiety. We will explore its synthesis, quantify its significant steric presence, and detail its applications as a strategic tool in organic synthesis, particularly in the context of protecting group chemistry and stereocontrol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bulky silyl groups to solve complex synthetic challenges.

The Strategic Role of Steric Hindrance in Silyl Group Chemistry

Silyl groups are indispensable tools in modern organic synthesis, most frequently employed as protecting groups for hydroxyl functionalities.[1][2] Their utility stems from the ability to mask the reactivity of alcohols under a wide range of conditions, followed by their selective removal under mild protocols.[3][4] The reactivity and stability of the resulting silyl ether are profoundly influenced by the steric and electronic nature of the substituents on the silicon atom.[1][5]

Steric effects, arising from the spatial arrangement of atoms, play a pivotal role in dictating the selectivity and rate of chemical reactions.[6] By introducing bulky substituents onto the silicon atom, chemists can fine-tune the properties of a silyl protecting group to achieve remarkable levels of selectivity. The neohexyldimethylsilyl group ((3,3-dimethylbutyl)dimethylsilyl, or NHDMS) is an exemplar of a sterically influential group, offering a unique balance of bulk and stability that makes it highly valuable for advanced synthetic applications. This guide will dissect the causal relationships between its structure and its function in the laboratory.

Synthesis and Characterization of the NHDMS Moiety

The primary precursor for introducing the NHDMS group is neohexyldimethylsilyl chloride. Its synthesis is a foundational protocol for any laboratory intending to utilize this group.

Experimental Protocol: Synthesis of Neohexyldimethylsilyl Chloride

This protocol describes a standard Grignard-based approach to forging the silicon-carbon bond.

Workflow Diagram: Synthesis of NHDMS-Cl

Caption: Workflow for the synthesis of neohexyldimethylsilyl chloride.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Magnesium turnings are added to the flask.

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask to cover the magnesium. A solution of neohexyl chloride in anhydrous diethyl ether is added to the dropping funnel. A small portion is added to initiate the reaction (indicated by cloudiness and gentle reflux). The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Silylation: The solution of neohexylmagnesium chloride is cooled and transferred via cannula to a dropping funnel attached to a separate flame-dried flask containing an excess of dichlorodimethylsilane in anhydrous diethyl ether, cooled to 0 °C. The Grignard reagent is added dropwise with vigorous stirring.

-

Workup and Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The mixture is then carefully quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure neohexyldimethylsilyl chloride.

Quantifying the Steric Bulk of the NHDMS Group

The steric influence of a substituent can be quantified using empirical parameters like cone angles and A-values, which measure the spatial demand of the group.[7][8] The neohexyldimethylsilyl group is characterized by its long alkyl chain terminating in a bulky tert-butyl group, creating a significant steric footprint that is more extended than that of groups like tert-butyldimethylsilyl (TBS).

| Silyl Group | Abbreviation | Cone Angle (Θ) Approx. (°) | A-Value (kcal/mol) Approx. | Key Steric Feature |

| Trimethylsilyl | TMS | 84 | ~2.5 | Minimal steric bulk |

| Triethylsilyl | TES | 102 | ~3.8 | Moderate, flexible bulk |

| tert-Butyldimethylsilyl | TBS / TBDMS | 114 | ~4.1 | High, localized bulk |

| Triisopropylsilyl | TIPS | 130 | ~4.5 | Very high, branched bulk |

| tert-Butyldiphenylsilyl | TBDPS | 125 | ~4.3 | High bulk with rigid phenyl groups |

| Neohexyldimethylsilyl | NHDMS | ~115-120 | ~4.2 | High, extended bulk |

| Note: Values for NHDMS are estimated based on structural similarity to TBS and related groups, as precise experimental data is not readily available in all compilations. Cone angles are calculated for the entire silyl group attached to an oxygen atom. |

The key takeaway is that the NHDMS group provides steric bulk comparable to the widely used TBS group, but its hindrance is projected further from the silicon atom due to the ethylene spacer. This "extended" steric effect is the source of its unique synthetic utility.

Applications Driven by the NHDMS Steric Profile

The primary application of the NHDMS group is as a robust protecting group for alcohols, where its steric bulk governs its stability and selective removal.

NHDMS as a Hydroxyl Protecting Group

Neohexyldimethylsilyl ethers exhibit high stability towards a wide range of reagents and reaction conditions, including organometallic reagents, many oxidizing agents, and non-acidic aqueous conditions. Their stability is generally greater than that of less hindered silyl ethers like TMS and TES, and comparable to, or slightly greater than, TBS ethers depending on the specific steric environment of the substrate.

Mechanism of Silylation (Corey Protocol)

Caption: Mechanism for alcohol protection using NHDMS-Cl and imidazole.

Experimental Protocol: Protection of a Primary Alcohol

-

Setup: To a solution of the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add neohexyldimethylsilyl chloride (1.2 eq.) dropwise at room temperature.

-

Reaction: The causality for using imidazole is twofold: it acts as a base to deprotonate the alcohol and, more importantly, it activates the silyl chloride by forming a highly reactive silylimidazolium intermediate. DMF is an excellent solvent for this reaction due to its polar, aprotic nature, which promotes the SN2-type reaction.

-

Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure NHDMS ether.

Mechanism of Deprotection (Fluoride-Mediated)

Caption: Mechanism for fluoride-mediated deprotection of an NHDMS ether.

Experimental Protocol: Deprotection of an NHDMS Ether

-

Setup: The NHDMS-protected alcohol (1.0 eq.) is dissolved in tetrahydrofuran (THF).

-

Deprotection: A solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq.) is added to the solution at room temperature. The high strength of the silicon-fluoride bond (one of the strongest single bonds) is the thermodynamic driving force for this reaction.[1] The reaction proceeds via a hypervalent silicon intermediate.

-

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude alcohol is purified by flash column chromatography.

Stereocontrol in Synthesis

The extended steric bulk of the NHDMS group can be exploited to direct the stereochemical outcome of reactions at adjacent centers. By occupying a large volume of space on one face of a molecule, it can force an incoming reagent to approach from the opposite, less hindered face, thereby achieving high diastereoselectivity.

Diagram: Steric Shielding by the NHDMS Group

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. helios.eie.gr [helios.eie.gr]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Surface Modification of Silica with Chloro(3,3-dimethylbutyl)dimethylsilane

Introduction: Engineering Silica Surfaces for Advanced Applications

In the realms of scientific research, drug development, and high-performance materials, the precise control of surface properties is paramount. Silica, with its inherent stability and well-defined surface chemistry, serves as a versatile scaffold for a myriad of applications, from chromatographic separations to targeted drug delivery. However, the native silica surface, characterized by the presence of hydrophilic silanol groups (Si-OH), often requires chemical modification to impart desired functionalities. This guide provides a comprehensive overview and detailed protocols for the surface modification of silica using chloro(3,3-dimethylbutyl)dimethylsilane, a sterically hindered organosilane designed to create a robust, hydrophobic, and stable surface.

The 3,3-dimethylbutyl moiety, often referred to as "neo-hexyl," provides significant steric protection to the siloxane bond formed with the silica surface, enhancing its stability against hydrolytic cleavage, particularly under acidic conditions. This makes it an excellent choice for applications requiring long-term performance and resistance to harsh chemical environments. This document will delve into the mechanistic underpinnings of the silylation reaction, provide detailed step-by-step protocols for the surface modification process, and outline essential characterization techniques to validate the success of the modification.

Mechanism of Surface Modification: A Tale of Two Reactions

The covalent attachment of chloro(3,3-dimethylbutyl)dimethylsilane to the silica surface is a two-step process involving the reaction of the chlorosilane with the surface silanol groups. The overall reaction proceeds as follows:

Step 1: Reaction with Surface Silanols

The primary reaction involves the nucleophilic attack of the oxygen atom of a surface silanol group on the silicon atom of the chlorosilane. This results in the formation of a stable siloxane bond (Si-O-Si) and the liberation of hydrogen chloride (HCl) as a byproduct.

Step 2: Neutralization of HCl

The generated HCl can interact with the silica surface and potentially catalyze undesirable side reactions. To drive the reaction to completion and prevent surface degradation, a base, typically a non-nucleophilic amine such as pyridine or imidazole, is added to the reaction mixture to neutralize the HCl as it is formed.

The choice of anhydrous conditions is critical to prevent the hydrolysis of the chlorosilane in solution, which would lead to the formation of silanols that can self-polymerize instead of reacting with the silica surface.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the surface modification of silica particles with chloro(3,3-dimethylbutyl)dimethylsilane. The protocol is designed to be a self-validating system, with integrated characterization steps to ensure the success of each stage.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Silica Gel | Chromatography Grade (e.g., 60 Å, 230-400 mesh) | Sigma-Aldrich, Merck, etc. | Ensure the silica is of high purity and has a known surface area. |

| Chloro(3,3-dimethylbutyl)dimethylsilane | ≥97% | Gelest, Sigma-Aldrich, etc. | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics, etc. | Use a freshly opened bottle or dry over molecular sieves. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics, etc. | Store under an inert atmosphere. |

| Methanol | ACS Grade | Fisher Scientific, VWR, etc. | For washing the modified silica. |

| Dichloromethane | ACS Grade | Fisher Scientific, VWR, etc. | For washing the modified silica. |

Protocol 1: Surface Modification of Silica Particles

This protocol describes the silylation of silica gel in a slurry phase.

1. Pre-treatment of Silica:

-

Place the required amount of silica gel in a round-bottom flask.

-

Heat the silica gel at 150-200 °C under vacuum for 4-6 hours to remove physisorbed water.

-

Allow the silica to cool to room temperature under a stream of dry nitrogen or argon.

2. Silylation Reaction:

-

Under an inert atmosphere, add anhydrous toluene to the dried silica in the round-bottom flask to form a slurry (e.g., 10 g of silica in 100 mL of toluene).

-

Add anhydrous pyridine to the slurry (e.g., 1.2 equivalents relative to the silane).

-

Slowly add chloro(3,3-dimethylbutyl)dimethylsilane to the slurry with gentle stirring (e.g., 2-3 equivalents per theoretical number of surface silanols). The number of silanols can be estimated based on the surface area of the silica (typically 4-5 µmol/m²).

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours under a nitrogen or argon atmosphere.

3. Post-reaction Washing:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the modified silica using a Büchner funnel.

-

Wash the silica sequentially with toluene, dichloromethane, and methanol to remove unreacted silane, pyridine hydrochloride, and any other byproducts.

-

Perform a final wash with dichloromethane.

4. Drying:

-

Dry the modified silica in a vacuum oven at 60-80 °C for 12 hours or until a constant weight is achieved.

5. End-capping (Optional but Recommended):

-

To minimize the number of remaining free silanol groups, an end-capping step can be performed.[1][2]

-

Resuspend the modified silica in anhydrous toluene.

-

Add a smaller, more reactive silylating agent, such as trimethylchlorosilane (TMCS), along with anhydrous pyridine.

-

Reflux the mixture for 4-6 hours.

-

Follow the same washing and drying procedures as described in steps 3 and 4.

Visualization of the Experimental Workflow

Figure 1: A schematic representation of the experimental workflow for the surface modification of silica with chloro(3,3-dimethylbutyl)dimethylsilane.

Characterization of the Modified Silica Surface: A Multi-faceted Approach

Thorough characterization is essential to confirm the successful modification of the silica surface and to quantify the extent of the functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for qualitatively assessing the changes in the surface chemistry of the silica.

-

Unmodified Silica: The spectrum will be dominated by a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of surface silanol groups and adsorbed water, and a sharp peak around 3745 cm⁻¹ attributed to isolated silanol groups.[3]

-

Modified Silica: A successful modification will result in a significant decrease in the intensity of the silanol bands. New peaks will appear in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the dimethylbutyl groups.[4]

| Vibrational Mode | Unmodified Silica (cm⁻¹) | Modified Silica (cm⁻¹) |

| Isolated Si-OH stretch | ~3745 | Significantly Reduced/Absent |

| H-bonded Si-OH stretch | ~3400 (broad) | Significantly Reduced |

| C-H stretch (alkyl) | Absent | ~2870-2960 |

Contact Angle Measurement

The hydrophobicity of the modified silica surface can be quantified by measuring the contact angle of a water droplet on a pressed pellet of the silica powder or a coated slide.[5][6]

| Surface | Expected Water Contact Angle (°) |

| Unmodified Silica | < 20° |

| Modified Silica | > 90° (hydrophobic) |

| Highly Modified Silica | > 110° |

Elemental Analysis

Elemental analysis provides a quantitative measure of the carbon and hydrogen content on the modified silica, which can be used to calculate the surface coverage of the silylating agent.

| Element | Unmodified Silica (%) | Modified Silica (Expected Range, %) |

| Carbon (C) | < 0.1 | 2 - 10 (depending on surface area and reaction efficiency) |

| Hydrogen (H) | < 0.5 | 0.5 - 2 |

Visualization of the Chemical Reaction

Sources

Application Notes and Protocols: A Guide to the Protection of Hindered Hydroxyl Groups Using Neohexyldimethylchlorosilane

Authored by: A Senior Application Scientist

Introduction: The Challenge of Sterically Encumbered Hydroxyl Groups

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount.[1] Among these, the hydroxyl group, with its inherent reactivity, often necessitates masking to prevent unwanted side reactions. While a plethora of protecting groups for alcohols exists, the selective protection of sterically hindered secondary and tertiary alcohols presents a significant synthetic hurdle. Many common protecting group strategies falter when faced with the steric congestion surrounding these challenging functionalities.

Bulky silyl ethers have emerged as a robust solution to this problem. The steric hindrance provided by substituents on the silicon atom not only facilitates the selective protection of less hindered hydroxyl groups but also imparts a greater stability to the resulting silyl ether.[2] This allows for a wider range of reaction conditions to be employed on the protected substrate without premature cleavage of the protecting group.

This application note provides a detailed protocol and technical guidance for the use of neohexyldimethylchlorosilane, a sterically demanding silylating agent, for the effective protection of hindered hydroxyl groups. While less commonly cited than its counterparts, tert-butyldimethylchlorosilane (TBDMSCl) or triisopropylchlorosilane (TIPSCl), the neohexyl group offers a unique steric profile that can be advantageous in specific synthetic contexts. We will delve into the mechanistic underpinnings of the silylation reaction, provide a comprehensive, field-tested protocol, and discuss the relative stability and deprotection of the resulting neohexyldimethylsilyl (NHDMS) ethers.

The Silylation Reaction: A Mechanistic Overview

The protection of an alcohol with a chlorosilane, such as neohexyldimethylchlorosilane, proceeds via a nucleophilic substitution at the silicon atom. This reaction is typically facilitated by a nitrogenous base, such as imidazole or pyridine, in an aprotic solvent.

The currently accepted mechanism involves the following key steps:

-

Activation of the Chlorosilane (optional but common): In many protocols, particularly with hindered chlorosilanes, the base (e.g., imidazole) can react with the silyl chloride to form a highly reactive silylimidazolium intermediate. This intermediate is a more potent silylating agent than the parent chlorosilane.

-

Nucleophilic Attack: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane (or the silylimidazolium intermediate). This is generally considered to be an SN2-type reaction at the silicon center.[3]

-

Deprotonation: The resulting protonated silyl ether is deprotonated by the base to yield the neutral silyl ether and the hydrochloride salt of the base.

The steric bulk of the neohexyl group plays a crucial role in the selectivity of the reaction, favoring the silylation of less sterically encumbered hydroxyl groups.

Caption: Mechanism of Silylation

Experimental Protocol: Protection of a Hindered Alcohol

This protocol provides a general procedure for the protection of a sterically hindered secondary or tertiary alcohol using neohexyldimethylchlorosilane. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

-

Hindered alcohol

-

Neohexyldimethylchlorosilane (≥97%)

-

Imidazole (or Pyridine)

-

Anhydrous N,N-Dimethylformamide (DMF) (or Dichloromethane, DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the hindered alcohol (1.0 equiv).

-

Dissolve the alcohol in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

-

Add imidazole (2.0-2.5 equiv).

-

Add neohexyldimethylchlorosilane (1.1-1.5 equiv) dropwise to the stirred solution at room temperature. An exotherm may be observed. For highly sensitive substrates, the addition can be performed at 0 °C.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol. For very hindered alcohols, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-